molecular formula C9H8BrN3 B12114155 7-Bromo-4-hydrazinoquinoline

7-Bromo-4-hydrazinoquinoline

Cat. No.: B12114155
M. Wt: 238.08 g/mol
InChI Key: DNBHRILSWSXLJP-UHFFFAOYSA-N
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Description

7-Bromo-4-hydrazinoquinoline is a chemical compound with the molecular formula C9H8BrN3 It is a derivative of quinoline, a heterocyclic aromatic organic compound The presence of a bromine atom at the 7th position and a hydrazino group at the 4th position distinguishes it from other quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-hydrazinoquinoline typically involves the bromination of 4-hydrazinoquinoline. The reaction is carried out under controlled conditions to ensure the selective bromination at the 7th position. The reaction conditions often include the use of bromine or bromine-containing reagents in an appropriate solvent, such as acetic acid or chloroform, at a specific temperature range.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity. The process would include steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-hydrazinoquinoline undergoes various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form 7-bromo-4-aminoquinoline.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and a suitable solvent.

Major Products:

    Oxidation: Azo or azoxy derivatives.

    Reduction: 7-Bromo-4-aminoquinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-Bromo-4-hydrazinoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 7-Bromo-4-hydrazinoquinoline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazino and bromine functional groups. These interactions can lead to the modulation of biological pathways, resulting in the observed biological activities.

Comparison with Similar Compounds

    4-Hydrazinoquinoline: Lacks the bromine atom at the 7th position.

    7-Bromoquinoline: Lacks the hydrazino group at the 4th position.

    4-Aminoquinoline: Has an amino group instead of a hydrazino group at the 4th position.

Uniqueness: 7-Bromo-4-hydrazinoquinoline is unique due to the presence of both the bromine atom and the hydrazino group, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

(7-bromoquinolin-4-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-6-1-2-7-8(13-11)3-4-12-9(7)5-6/h1-5H,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBHRILSWSXLJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Br)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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